molecular formula C16H20N2O5S B326689 ethyl 4-amino-3-phenyl-spiro[5H-1,2-oxathiole-5,4'-piperidine]-1'-carboxylate 2,2-dioxide

ethyl 4-amino-3-phenyl-spiro[5H-1,2-oxathiole-5,4'-piperidine]-1'-carboxylate 2,2-dioxide

Cat. No.: B326689
M. Wt: 352.4 g/mol
InChI Key: SNJSTRDEAVGGCQ-UHFFFAOYSA-N
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Description

ethyl 4-amino-3-phenyl-spiro[5H-1,2-oxathiole-5,4'-piperidine]-1'-carboxylate 2,2-dioxide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of functional groups, including an amino group, an ethoxycarbonyl group, and a spirocyclic framework incorporating oxygen, sulfur, and nitrogen atoms. Such compounds are of significant interest in medicinal chemistry and materials science due to their potential biological activities and structural diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-3-phenyl-spiro[5H-1,2-oxathiole-5,4'-piperidine]-1'-carboxylate 2,2-dioxide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a spirocyclic intermediate, followed by the introduction of the phenyl and ethoxycarbonyl groups through nucleophilic substitution or addition reactions. The final step often involves oxidation to introduce the dioxide functionality.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the selection of solvents and catalysts would be crucial to ensure the process is environmentally friendly and economically viable.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-amino-3-phenyl-spiro[5H-1,2-oxathiole-5,4'-piperidine]-1'-carboxylate 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to modify the spirocyclic framework or reduce the dioxide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the phenyl ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional ketone or alcohol functionalities, while substitution reactions could introduce halogens, alkyl groups, or other substituents.

Scientific Research Applications

ethyl 4-amino-3-phenyl-spiro[5H-1,2-oxathiole-5,4'-piperidine]-1'-carboxylate 2,2-dioxide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-phenyl-spiro[5H-1,2-oxathiole-5,4'-piperidine]-1'-carboxylate 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The presence of functional groups like the amino and ethoxycarbonyl groups can further modulate its activity by forming hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid share some structural similarities and biological activities.

    Pyrimidine Derivatives: These compounds also feature heterocyclic structures and are used in various medicinal applications.

    Spirocyclic Compounds: Other spirocyclic compounds, such as spirooxindoles, exhibit similar structural features and are studied for their biological activities.

Uniqueness

What sets ethyl 4-amino-3-phenyl-spiro[5H-1,2-oxathiole-5,4'-piperidine]-1'-carboxylate 2,2-dioxide apart is its specific combination of functional groups and spirocyclic framework, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H20N2O5S

Molecular Weight

352.4 g/mol

IUPAC Name

ethyl 4-amino-2,2-dioxo-3-phenyl-1-oxa-2λ6-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate

InChI

InChI=1S/C16H20N2O5S/c1-2-22-15(19)18-10-8-16(9-11-18)14(17)13(24(20,21)23-16)12-6-4-3-5-7-12/h3-7H,2,8-11,17H2,1H3

InChI Key

SNJSTRDEAVGGCQ-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC2(CC1)C(=C(S(=O)(=O)O2)C3=CC=CC=C3)N

Canonical SMILES

CCOC(=O)N1CCC2(CC1)C(=C(S(=O)(=O)O2)C3=CC=CC=C3)N

Origin of Product

United States

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